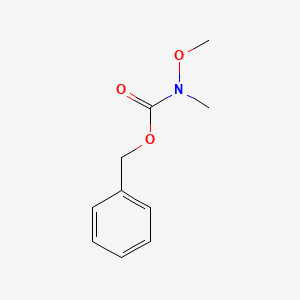

Benzyl methoxy(methyl)carbamate

Übersicht

Beschreibung

“Benzyl methoxy(methyl)carbamate” is an organic compound . It is a type of carbamate, which are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Carbamates also serve an especially important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Synthesis Analysis

Benzyl carbamates can be prepared by the reaction of methanol and urea . A new method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition has been described . This method is considered convenient and efficient .Molecular Structure Analysis

The molecular formula of “Benzyl methoxy(methyl)carbamate” is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis

The density of “Benzyl methoxy(methyl)carbamate” is 1.1±0.1 g/cm3. Its boiling point is 315.8±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.7±3.0 kJ/mol. The flash point is 144.8±25.9 °C .Wissenschaftliche Forschungsanwendungen

Efficacy Against Parasites

- The anthelmintic efficacy of benzimidazole carbamates, such as albendazole and mebendazole, against parasites like Hymenolepis microstoma and Hymenolepis diminuta has been investigated. These compounds have shown significant effects in treating parasitic infections in animals, indicating their potential for similar applications in related carbamates (McCracken, Lipkowitz, Dronen, 2004).

Antimicrobial Properties

- Benzofuran and its derivatives, which share some structural similarities with benzyl carbamates, have been identified for their antimicrobial properties. These compounds are considered promising for developing new antimicrobial agents, suggesting that benzyl methoxy(methyl)carbamate could also be explored for such applications (Hiremathad et al., 2015).

Toxicological Effects

- The toxicological effects of carbamate insecticides, such as aldicarb, have been extensively reviewed. These studies provide a basis for understanding the environmental and health impacts of carbamate compounds, which could be relevant for assessing the safety and regulatory aspects of benzyl methoxy(methyl)carbamate applications (Risher, Mink, Stara, 1987).

Pharmacological Properties

- Osthole, a natural product with a structure distinct from benzyl carbamates, demonstrates a variety of pharmacological activities including neuroprotective, osteogenic, and immunomodulatory effects. This highlights the potential for diverse biological activities in carbamate derivatives, which could extend to benzyl methoxy(methyl)carbamate (Zhang et al., 2015).

Environmental Persistence and Effects

- The environmental behavior and effects of carbamate pesticides, such as their impact on non-target organisms and potential for causing aquatic toxicity, have been reviewed. This research can inform environmental risk assessments for benzyl methoxy(methyl)carbamate and similar compounds (Nwigwe, 2007).

Safety And Hazards

Zukünftige Richtungen

There is a need to develop an efficient and convenient method for the transcarbamation of benzyl carbamates to alkyl carbamates . Also, the conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine .

Eigenschaften

IUPAC Name |

benzyl N-methoxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(13-2)10(12)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZLGYLWIHLSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl methoxy(methyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)

![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)

![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)